
2-Bromo-4-chloro-6-nitroaniline
Vue d'ensemble
Description
2-Bromo-6-chloro-4-nitroaniline is an organic amine compound . It is a pale yellow to yellow or orange powder . The molecular formula is C6H4BrClN2O2 .
Synthesis Analysis
The synthesis of 2-Bromo-6-chloro-4-nitroaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products . Direct nitration also leads to oxidized products . More detailed synthesis methods are not available in the search results.Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chloro-4-nitroaniline consists of a benzene ring substituted with bromine, chlorine, and a nitro group attached to an amine . The average mass is 251.465 Da and the monoisotopic mass is 249.914459 Da .Physical And Chemical Properties Analysis
2-Bromo-6-chloro-4-nitroaniline is a pale yellow to yellow or orange powder . It has a melting point of 176-178°C . The density is 1.9±0.1 g/cm3 . The boiling point is 344.7±37.0 °C at 760 mmHg .Applications De Recherche Scientifique
Organic Building Blocks
“2-Bromo-4-chloro-6-nitroaniline” is used as an organic building block . Organic building blocks are often used in the synthesis of complex organic compounds. They can be combined in various ways to build an organic compound.
Gas Chromatography
This compound can be used in gas chromatography for analytical determinations . Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition.
Hydrogen Bonding Studies
“2-Bromo-4-chloro-6-nitroaniline” has been used for hydrogen bonding studies in C-substituted nitroanilines . Hydrogen bonding plays a key role in the structure and function of biological macromolecules and in the formulation of water properties.
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-4-chloro-6-nitroaniline is an organic amine compound It’s known that nitroanilines can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
It’s known that nitroanilines can undergo a series of reactions, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that it directs incoming electrophiles to the positions meta to itself .
Biochemical Pathways
Nitroanilines can participate in various biochemical reactions due to their nitro and amine groups .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be bbb (blood-brain barrier) permeant . It’s also predicted to inhibit CYP2C19 and CYP2C9, two important enzymes involved in drug metabolism .
Result of Action
Nitroanilines can potentially cause various cellular effects due to their ability to form hydrogen bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-nitroaniline. For instance, it should be stored at room temperature, protected from light, and under inert gas . Moreover, its solubility can affect its bioavailability and efficacy .
Propriétés
IUPAC Name |
2-bromo-4-chloro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWMOFULRTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453945 | |
| Record name | 2-bromo-4-chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-nitroaniline | |
CAS RN |
827-25-8 | |
| Record name | 2-Bromo-4-chloro-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-chloro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)
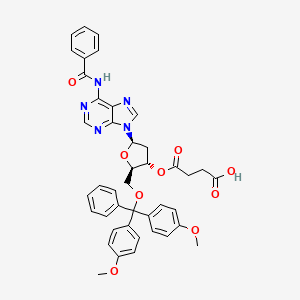
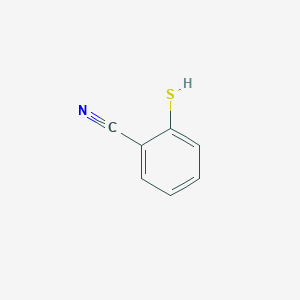
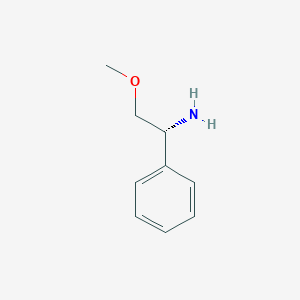
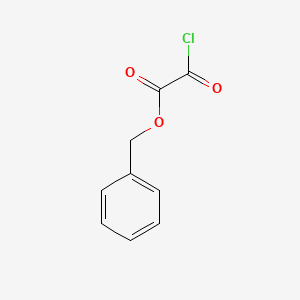
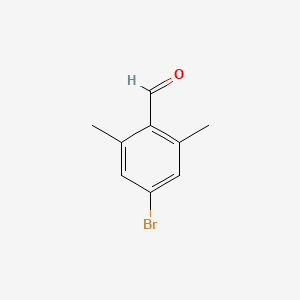
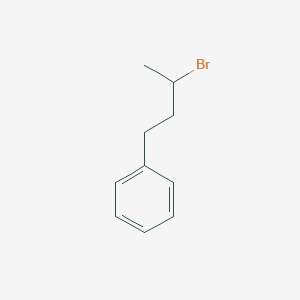
![(1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1278820.png)


